Plazomicin

Übersicht

Beschreibung

Plazomicin ist ein Aminoglykosid-Antibiotikum der nächsten Generation, das zur Bekämpfung von multiresistenten bakteriellen Infektionen entwickelt wurde. Es ist besonders wirksam gegen Enterobacteriaceae, die Aminoglykosid-modifizierende Enzyme, Extended-Spectrum-Beta-Laktamase und Carbapenemase produzieren . This compound wurde 2018 von der US-amerikanischen Food and Drug Administration für die Behandlung von komplizierten Harnwegsinfektionen, einschließlich Pyelonephritis, zugelassen .

Vorbereitungsmethoden

Plazomicin wird aus Sisomicin, einem Aminoglykosid-Antibiotikum, synthetisiert. Die Herstellung umfasst mehrere Schritte:

Schutz der Allylsäure-Aminogruppe: Sisomicin wird als Ausgangsmaterial verwendet, und die Allylsäure-Aminogruppe wird mit HONB-PNZ geschützt.

Silylierung: Die geschützte Verbindung wird mit Hexamethyldisilazan umgesetzt, um eine vollständig geschützte silylierte Verbindung zu bilden.

Acylierung: Die silylierte Verbindung wird mit einem aktiven Ester acyliert.

Selektive Entschützung: Die Schutzgruppe PNZ wird selektiv entfernt.

Kondensation: Die Verbindung wird mit tert-Butyldimethylsilan-geschütztem 2-Hydroxyacetaldehyd kondensiert.

Reduktion und Entschützung: Die Verbindung wird reduziert und entschützt, gefolgt von einer Trennung mit einer Harz-Säule, um das Endprodukt zu erhalten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine übliche Reaktion für Aminoglykoside ist.

Reduktion: Reduktionsreaktionen können während der Synthese verwendet werden, insbesondere in den letzten Schritten, um die aktive Verbindung zu erhalten.

Substitution: Substitutionsreaktionen sind an der Modifikation der Sisomicin-Struktur beteiligt, um this compound zu produzieren.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung der Synthese und Modifikation von Aminoglykosiden verwendet.

Biologie: this compound wird zur Untersuchung der Mechanismen der bakteriellen Resistenz und der Wirksamkeit neuer Antibiotika verwendet.

Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es an die bakterielle 30S-Ribosomenuntereinheit bindet und so die Proteinsynthese hemmt. Diese Bindung stört die Genauigkeit der mRNA-Translation, was zur Produktion fehlerhafter Proteine und letztendlich zum Absterben der Bakterienzellen führt . This compound wurde so konzipiert, dass es Aminoglykosid-modifizierenden Enzymen ausweicht, die ein häufiger Resistenzmechanismus bei Bakterien sind .

Analyse Chemischer Reaktionen

Plazomicin undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for aminoglycosides.

Reduction: Reduction reactions can be used during its synthesis, particularly in the final steps to obtain the active compound.

Substitution: Substitution reactions are involved in the modification of the sisomicin structure to produce this compound.

Wissenschaftliche Forschungsanwendungen

Plazomicin has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and modification of aminoglycosides.

Biology: this compound is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics.

Wirkmechanismus

Plazomicin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This binding interferes with the fidelity of mRNA translation, leading to the production of faulty proteins and ultimately bacterial cell death . This compound is designed to evade aminoglycoside-modifying enzymes, which are a common resistance mechanism in bacteria .

Vergleich Mit ähnlichen Verbindungen

Plazomicin wird mit anderen Aminoglykosiden wie Gentamicin, Tobramycin und Amikacin verglichen:

Gentamicin: this compound hat ein breiteres Wirkungsspektrum gegen multiresistente Bakterien im Vergleich zu Gentamicin.

Tobramycin: this compound ist wirksamer gegen Bakterien, die Aminoglykosid-modifizierende Enzyme produzieren.

Die einzigartigen Modifikationen von this compound, wie z. B. die Zugabe von Hydroxylaminobuttersäure und einer Hydroxyethylgruppe, tragen zu seiner Wirksamkeit gegen resistente Bakterienstämme bei .

Biologische Aktivität

Plazomicin is a novel aminoglycoside antibiotic developed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacteriaceae. It has garnered attention for its unique mechanism of action and efficacy against pathogens resistant to traditional aminoglycosides. This article delves into the biological activity of this compound, highlighting its bactericidal properties, clinical efficacy, and resistance mechanisms.

This compound is derived from sisomicin and is characterized by its resistance to common aminoglycoside-modifying enzymes (AMEs), which typically inactivate other aminoglycosides. This feature allows this compound to maintain activity against many resistant strains, including those producing extended-spectrum beta-lactamases (ESBLs) and carbapenemases . Its mechanism involves binding to the 30S ribosomal subunit, disrupting protein synthesis, which leads to bacterial cell death.

In Vitro Activity

This compound exhibits potent in vitro bactericidal activity against a range of pathogens. Notably, it has shown effectiveness against:

- Enterobacteriaceae : Including strains resistant to other aminoglycosides.

- Pseudomonas aeruginosa : Demonstrating comparable efficacy to amikacin.

- Staphylococcus spp. : Including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for this compound against various pathogens:

| Pathogen | MIC 50 (mg/L) | MIC 90 (mg/L) |

|---|---|---|

| Enterobacteriaceae | 0.25 | 2 |

| Pseudomonas aeruginosa | 4 | 8 |

| Staphylococcus aureus | 0.5 | 1 |

| Acinetobacter spp. | 8 | >128 |

| Enterococcus spp. | 32 | 128 |

These values indicate that this compound is particularly effective against Enterobacteriaceae and shows limited activity against Acinetobacter spp. and Enterococcus spp. .

Clinical Efficacy

This compound's clinical efficacy was primarily evaluated through the EPIC trial, a phase 3 study comparing its effectiveness to meropenem in treating complicated urinary tract infections (cUTIs). The results indicated that this compound was non-inferior to meropenem with significant rates of microbiologic eradication:

- Composite Cure Rates :

- At day 5: this compound (88%) vs. Meropenem (91.4%).

- At test-of-cure visit: this compound (81.7%) vs. Meropenem (70.1%).

Additionally, fewer patients in the this compound group experienced microbiologic recurrence or clinical relapse compared to those treated with meropenem .

Resistance Mechanisms

This compound's design allows it to evade several resistance mechanisms commonly found in Gram-negative bacteria:

- Aminoglycoside-modifying enzymes : this compound is not affected by classical AMEs such as acetyl-, phosphoryl-, and nucleotidyltransferases.

- Carbapenemases : It retains activity against strains producing carbapenemases, making it valuable for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE) .

Case Studies

Several case studies have highlighted the successful application of this compound in treating MDR infections:

- Urosepsis Case : A patient with urosepsis caused by a multidrug-resistant strain was treated with this compound, resulting in clinical improvement and microbiological eradication.

- Bloodstream Infection Case : In a case involving a bloodstream infection due to CRE, this compound was used as part of combination therapy, leading to favorable outcomes compared to historical controls treated with colistin .

Q & A

Basic Research Questions

Q. What is Plazomicin's mechanism of action, and how does it differ from traditional aminoglycosides?

this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to other aminoglycosides. However, its structure is engineered to resist common aminoglycoside-modifying enzymes (AMEs), which are key resistance mechanisms in pathogens like Enterobacteriaceae. Unlike earlier aminoglycosides, this compound remains active against isolates producing AAC(6′)-Ib and other AMEs but is ineffective against 16S rRNA methyltransferase-mediated resistance .

Q. What in vivo models are appropriate for assessing this compound's efficacy in complicated urinary tract infections (cUTIs)?

Murine models of ascending renal infection are widely used, focusing on bacterial load reduction in kidneys and urine. These models should incorporate carbapenem-resistant or extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae to reflect clinical resistance patterns. Dosing regimens should mirror human pharmacokinetics (e.g., once-daily 15 mg/kg) to evaluate nephrotoxicity risks .

Q. Which standardized protocols exist for determining this compound's synergy with β-lactam antibiotics?

Checkerboard assays and time-kill curve analyses are recommended. For checkerboard assays, fractional inhibitory concentration indices (FICIs) ≤0.5 indicate synergy. Time-kill studies should assess ≥3-log CFU/mL reduction over 24 hours when combining this compound with β-lactams like meropenem or ceftazidime-avibactam .

Advanced Research Questions

Q. How can researchers design in vitro studies to evaluate this compound's efficacy against carbapenem-resistant Enterobacteriaceae (CRE)?

- Step 1: Collect CRE isolates with defined resistance mechanisms (e.g., blaKPC, blaNDM).

- Step 2: Perform broth microdilution to determine minimum inhibitory concentrations (MICs), using CLSI guidelines.

- Step 3: Compare this compound MICs with other aminoglycosides (e.g., amikacin, gentamicin) and carbapenems. Include isolates with 16S rRNA methyltransferases as negative controls .

Q. What methodologies are recommended for analyzing contradictory data on this compound's MICs across geographical regions?

- Statistical Approach: Use multivariate regression to account for variables like bacterial strain diversity, local resistance gene prevalence, and testing protocols.

- Meta-Analysis: Pool data from surveillance studies (e.g., the ALERT programme) and stratify by region, resistance genes, and carbapenemase production. Address heterogeneity using random-effects models .

Q. How should researchers investigate the impact of 16S rRNA methyltransferase genes on this compound resistance?

- PCR Screening: Amplify genes like armA and rmtB in Gram-negative isolates with this compound MICs ≥8 µg/mL.

- Phenotypic Confirmation: Compare MICs before/after plasmid curing or gene knockout.

- Structural Analysis: Use molecular docking to assess this compound-ribosome binding in methyltransferase-expressing strains .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) parameters are critical for optimizing this compound dosing in immunocompromised hosts?

- Key Parameters: Target a Cmax/MIC ratio ≥8 and AUC/MIC ≥135 for bactericidal activity.

- Modeling: Use nonparametric adaptive dosing in animal models to simulate altered renal clearance or volume of distribution. Monitor nephrotoxicity via urinary biomarkers (e.g., KIM-1) .

Q. How can next-generation sequencing (NGS) track this compound resistance evolution in longitudinal studies?

- Protocol: Perform whole-genome sequencing on serial isolates from patients receiving this compound.

- Analysis: Identify single-nucleotide polymorphisms (SNPs) in ribosomal proteins or methyltransferase genes. Use phylogenetic trees to map resistance emergence within clonal lineages .

Q. What statistical approaches are optimal for comparing this compound's clinical outcomes with other aminoglycosides in retrospective studies?

- Propensity Scoring: Adjust for confounding variables (e.g., baseline renal function, comorbidities).

- Survival Analysis: Apply Cox proportional hazards models to compare 30-day mortality or clinical cure rates. Stratify by infection type (cUTI vs. bloodstream) .

Q. How should researchers address ethical considerations in trials involving this compound for multidrug-resistant infections?

Eigenschaften

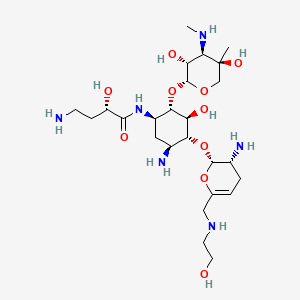

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDYFVUFSPQPPV-PEXOCOHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031303 | |

| Record name | Plazomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Plazomicin exerts a bactericidal action against susceptible bacteria by binding to bacterial 30S ribosomal subunit. Aminoglycosides typically bind to the ribosomal aminoacyl-tRNA site (A-site) and induce a conformational change to further facilitate the binding between the rRNA and the antibiotic. This leads to codon misreading and mistranslation of mRNA during bacterial protein synthesis. Plazomicin demonstrates potency against _Enterobacteriaceae_, including species with multidrug-resistant phenotypes such as carbapenemase-producing bacteria and isolates with resistance to all other aminoglycosides. Its antibacterial activity is not inhibited by aminoglycoside modifying enzymes (AMEs) produced by bacteria, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). Plazomicin was shown to be effective against _Enterobacteriaceae_ in presence of some beta-lactamases. In clinical settings and _in vivo_, bacteria shown to be susceptible toward plazomicin include _Escherichia_ _coli_, _Klebsiella pneumoniae_, _Proteus mirabilis_, and _Enterobacter cloacae_. Other aerobic bacteria that may be affected by plazomicin are _Citrobacter freundii_, _Citrobacter koseri_, _Enterobacter aerogenes_, _Klebsiella oxytoca_, _Morganella morganii_, _Proteus vulgaris_, _Providencia stuartii_, and _Serratia marcescens_. | |

| Record name | Plazomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1154757-24-0 | |

| Record name | Plazomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154757-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plazomicin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154757240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plazomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plazomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLAZOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYO9XZ250J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.